[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group, an oxoethyl linkage, and a chloropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group.
Coupling with Oxoethyl Group: The intermediate is then reacted with an oxoethylating agent, such as ethyl oxalyl chloride, in the presence of a base to form the oxoethyl linkage.
Introduction of the Chloropyridine Carboxylate Moiety: The final step involves the coupling of the oxoethyl intermediate with a chloropyridine carboxylate derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 1,1’-bi(cyclobutyl)-3-carboxylate: This compound shares a similar difluoromethoxyphenyl group and oxoethyl linkage but differs in the carboxylate moiety.
2-(Difluoromethoxy)phenyl isocyanate: This compound contains the difluoromethoxyphenyl group but has an isocyanate functional group instead of the oxoethyl and chloropyridine carboxylate moieties.
Uniqueness
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
473405-32-2 |
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Molecular Formula |
C15H10ClF2NO4 |
Molecular Weight |
341.69 g/mol |
IUPAC Name |
[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H10ClF2NO4/c16-13-11(2-1-7-19-13)14(21)22-8-12(20)9-3-5-10(6-4-9)23-15(17)18/h1-7,15H,8H2 |
InChI Key |
MXQRUEWUJSNFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)OC(F)F |
solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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